molecular formula C18H13NO3 B15063034 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid CAS No. 796-47-4

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid

Katalognummer: B15063034
CAS-Nummer: 796-47-4
Molekulargewicht: 291.3 g/mol
InChI-Schlüssel: QDRLBGYTPRZOPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its photochromic and thermochromic properties, making it useful in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid typically involves the reaction of 2-hydroxynaphthaldehyde with an appropriate amine under reflux conditions. For example, a solution of 2-hydroxynaphthaldehyde and the amine in absolute ethanol is heated under reflux for several hours. The resulting mixture is then cooled, and the precipitate is filtered and recrystallized from ethanol to obtain the desired Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, using reagents like acyl chlorides or alkyl halides.

    Chelation: As a Schiff base, it can form chelates with metal ions, which is useful in coordination chemistry.

Wirkmechanismus

The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid largely depends on its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates. These metal complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the coordination environment .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid include other Schiff bases derived from 2-hydroxynaphthaldehyde and different amines. These compounds share similar photochromic and thermochromic properties but may differ in their specific applications and reactivity. For example:

Eigenschaften

CAS-Nummer

796-47-4

Molekularformel

C18H13NO3

Molekulargewicht

291.3 g/mol

IUPAC-Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid

InChI

InChI=1S/C18H13NO3/c20-17-10-9-12-5-1-2-6-13(12)15(17)11-19-16-8-4-3-7-14(16)18(21)22/h1-11,20H,(H,21,22)

InChI-Schlüssel

QDRLBGYTPRZOPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.